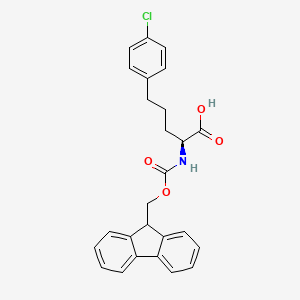

(S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid

Descripción

(S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid (CAS: 2350151-88-9) is a synthetic non-natural amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino position and a 4-chlorophenyl substituent at the δ-carbon of the pentanoic acid backbone. Its molecular formula is C₂₆H₂₄ClNO₄, with a molecular weight of 449.9 g/mol and a purity ≥95% . The Fmoc group renders the compound suitable for solid-phase peptide synthesis (SPPS), as it is base-labile and compatible with standard deprotection protocols.

This compound is listed as discontinued in commercial catalogs (e.g., Biosynth) across quantities ranging from 25 mg to 500 mg, indicating specialized or niche applications in research . Its structural uniqueness lies in the stereospecific (S)-configuration at the α-carbon and the para-chlorinated aromatic side chain, distinguishing it from both natural amino acids and common Fmoc-protected analogs.

Propiedades

IUPAC Name |

(2S)-5-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClNO4/c27-18-14-12-17(13-15-18)6-5-11-24(25(29)30)28-26(31)32-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,28,31)(H,29,30)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHHCEYJOHVRAQ-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC=C(C=C4)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrolysis of Acetylated Intermediate

Racemic 2-acetamido-5-(4-chlorophenyl)pentanoic acid is hydrolyzed under acidic conditions to yield the free amino acid. A mixture of the acetylated precursor and 6 N hydrochloric acid is heated at 100°C for 4 hours, followed by concentration and drying in vacuo. The crude product is washed with acetonitrile to remove impurities, achieving an 88.8% yield of the hydrochloride salt.

Table 1: Hydrolysis Conditions and Yields

| Parameter | Value |

|---|---|

| Precursor | Ac-AA (50.4 g, 236 mmol) |

| HCl (6 N) Volume | 202 mL |

| Reaction Temperature | 100°C |

| Reaction Time | 4 hours |

| Yield | 88.8% |

Dynamic Kinetic Resolution (DKR) for Enantiomeric Enrichment

Ligand-Assisted Resolution

The racemic amino acid is subjected to DKR using a chiral ligand to isolate the (S)-enantiomer. A mixture of racemic amino acid hydrochloride, chiral ligand (R)-4, and palladium catalyst in 1,2-dimethoxyethane facilitates stereoselective crystallization. The (S,S)-diastereomeric complex precipitates, while the (R)-enantiomer remains in solution. This method achieves >98% enantiomeric excess (ee) and allows ligand recycling.

Table 2: DKR Optimization Parameters

| Component | Quantity/Concentration |

|---|---|

| Racemic AA HCl | 43.6 g (88.8% purity) |

| Chiral Ligand (R)-4 | 10 mol% |

| Solvent | 1,2-Dimethoxyethane |

| Temperature | 50°C |

| Reaction Time | 3 hours |

| Diastereoselectivity | >98% ee |

Fmoc Protection of (S)-2-Amino-5-(4-chlorophenyl)pentanoic Acid

Base-Mediated Coupling

The resolved (S)-amino acid is reacted with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. Sodium carbonate maintains a pH >8 during the reaction, ensuring efficient coupling. Post-reaction, the mixture is acidified to precipitate the Fmoc-protected product, which is recrystallized from ethyl acetate/heptane to achieve 93.3% yield and 98.2% ee.

Table 3: Fmoc Protection Reaction Details

| Reagent | Quantity |

|---|---|

| (S)-AA | 9.44 g (theoretical) |

| Fmoc-OSu | 18.6 g (55.2 mmol) |

| Base | Na2CO3 |

| Solvent | Acetonitrile/Water |

| Reaction Time | 4 hours |

| Final Yield | 93.3% |

Comparative Analysis of Synthetic Approaches

Alkylation vs. DKR

While alkylation methods are feasible for small-scale synthesis (∼1 g), DKR outperforms in scalability (∼20 g) due to:

-

Operational Simplicity : No chromatographic purification required.

-

Ligand Recycling : The chiral ligand is recovered and reused, reducing costs.

-

Yield Consistency : DKR maintains >90% yield even at scale, whereas alkylation yields decline with larger batches.

Industrial-Scale Considerations

Process Intensification

Industrial production employs automated synthesizers for:

-

Precision pH Control : Critical during Fmoc coupling to avoid epimerization.

-

Solvent Recovery : 1,2-Dimethoxyethane and acetonitrile are distilled and reused.

-

Quality Control : In-line HPLC monitors ee and purity, ensuring compliance with pharmaceutical standards.

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Substitution: The Fmoc group can be removed under basic conditions using secondary amines like piperidine.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4

Reduction: Pd/C, NaBH4

Substitution: Piperidine in DMF

Major Products Formed

The major products formed from these reactions include the deprotected amino acid, oxidized derivatives, and reduced derivatives, depending on the specific reaction conditions used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc Chemistry in Solid Phase Peptide Synthesis (SPPS)

The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used for the protection of amino acids during peptide synthesis. The stability of the Fmoc group under various conditions allows for efficient assembly of peptides without significant side reactions. (S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid serves as a valuable building block in this context due to its unique side chain properties, which can influence the peptide's structure and function.

Case Study: Incorporation into Peptides

In a study focusing on the synthesis of cyclic peptides, (S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid was incorporated to enhance binding affinity to target proteins. The resulting peptides demonstrated improved stability and selectivity, highlighting the importance of this compound in developing peptide-based therapeutics .

Medicinal Chemistry

Targeting Protein-Protein Interactions

The incorporation of (S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid into peptidomimetics has shown promise in disrupting protein-protein interactions, particularly in cancer biology. For instance, modifications to the amino acid sequence using this compound have been explored for their ability to inhibit the Stat3 signaling pathway, which is often dysregulated in cancers . The structural modifications conferred by this amino acid enhance binding to the SH2 domain of Stat3, leading to effective inhibition of its activity.

Structure-Activity Relationship Studies

Research has indicated that variations in the side chain of amino acids can significantly affect biological activity. For example, studies have shown that introducing halogenated phenyl groups can enhance the lipophilicity and binding affinity of peptidomimetics . This makes (S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid a suitable candidate for further exploration in drug design.

Therapeutic Potential

Anticancer Applications

The ability of (S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid to modulate signaling pathways presents opportunities for therapeutic applications. Its use in designing inhibitors that target oncogenic pathways has been investigated, with promising results indicating reduced tumor growth in preclinical models . The selective inhibition of Stat3 phosphorylation by derivatives containing this amino acid has shown potential as a non-cytotoxic approach to cancer treatment.

Neuroprotective Properties

Emerging research suggests that compounds incorporating (S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid may also exhibit neuroprotective effects. Studies are ongoing to evaluate its efficacy in models of neurodegenerative diseases, where modulation of specific signaling pathways could provide therapeutic benefits.

Mecanismo De Acción

The mechanism of action of (S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid involves the protection of the amino group through the formation of a stable carbamate linkage with the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled deprotection of the amino group .

Comparación Con Compuestos Similares

Pharmacologically Active Homologues

- (R)-5-Amino-3-(4-chlorophenyl)pentanoic acid: Structure: Differs in the amino group position (C3 vs. C2) and lacks the Fmoc group. Activity: Acts as a potent GABAB receptor agonist in guinea pig ileum assays, surpassing baclofen in efficacy . Key Insight: The C3-amino and para-chlorophenyl arrangement is critical for receptor binding, highlighting positional sensitivity in pharmacophores.

- (R,S)-5-Amino-2-(4-chlorophenyl)pentanoic acid: Structure: Racemic mixture with amino and 4-chlorophenyl groups at C2 and C5, respectively. Activity: No detectable interaction with GABAB receptors, emphasizing the necessity of stereochemical purity (R-configuration) for activity .

Fmoc-Protected Amino Acids with Varied Substituents

Key Observations :

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl) : Increase stability and lipophilicity, favoring membrane penetration .

- Electron-Donating Groups (e.g., OMe) : Enhance solubility and hydrogen-bonding capacity .

- Azido Groups : Enable bioorthogonal conjugation (e.g., with alkynes via CuAAC), expanding utility in targeted drug delivery .

Physicochemical Properties

- Optical Rotation: The target compound’s optical rotation is unspecified, but analogues like (S)-2-((Fmoc-amino)-5-(4-methylpiperazin-1-yl)pentanoic acid exhibit [α]²⁰D = −7.3 (DMF), reflecting chirality-dependent polarity .

- Melting Point/Stability :

- Discontinuation of the target compound may relate to stability challenges; analogues with tertiary amines (e.g., piperidinyl groups) show improved crystallinity and storage stability .

Actividad Biológica

(S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid is a specialized amino acid derivative widely utilized in peptide synthesis and drug development. Its unique structure allows for significant biological activity, making it a valuable compound in both research and pharmaceutical applications.

Chemical Structure and Properties

- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-chlorophenyl)pentanoic acid

- Molecular Formula : C26H24ClNO4

- Molecular Weight : 449.93 g/mol

- CAS Number : 2350151-88-9

- Purity : 95% .

Peptide Synthesis

(S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid serves as a crucial building block in peptide synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) group acts as a protecting group that enables selective modification of amino acids without interfering with the peptide bond formation. This stability under various conditions enhances its utility in organic chemistry and biochemistry .

Drug Development

The compound is instrumental in developing peptide-based drugs. Its ability to maintain biological activity while allowing structural modifications is essential for creating effective therapeutics. Research indicates that derivatives of this compound can exhibit significant pharmacological properties, including anticancer activity .

Case Studies and Research Findings

- Antitumor Activity : Various studies have shown that compounds similar to (S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid exhibit cytotoxic effects on cancer cell lines. For instance, analogs have demonstrated IC50 values in the low micromolar range against human colon carcinoma cells, indicating potent antitumor activity .

- Bioconjugation : The compound is also employed in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This application is vital for targeted drug delivery systems, enhancing the efficacy of therapeutic agents .

- Protein Engineering : Researchers utilize this compound in designing novel proteins with enhanced properties. Its structure allows for the introduction of specific functionalities that improve protein stability and activity, thus broadening its application scope in biotechnology .

Data Table: Biological Activity Summary

Q & A

Q. What is the role of the Fmoc group in (S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino terminus during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side-chain protections. This enables sequential peptide elongation, as demonstrated in SPPS protocols using CTC resin and DIEA activation .

Q. What are the recommended storage conditions for (S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid to ensure stability?

Analogous compounds with Fmoc-protected amino acids and chlorophenyl moieties are typically stored at 0–6°C in airtight, desiccated containers to prevent hydrolysis of the Fmoc group and degradation of the aromatic ring. For example, DL-2-Amino-4-pentenoic acid derivatives require refrigeration to maintain stability .

Advanced Research Questions

Q. How can enantiomeric purity of (S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid be determined and optimized during synthesis?

Enantiomeric purity is critical for biological activity. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) is the gold standard for assessing purity, as shown in the analysis of baclofen homologues (e.g., 99.8% ee for R-enantiomers) . To optimize purity, use stereoselective synthesis routes, such as asymmetric hydrogenation or enzymatic resolution, and monitor intermediates via NMR or circular dichroism (CD).

Q. What methodological approaches are recommended for resolving contradictions in pharmacological activity data of derivatives?

Contradictions in receptor binding (e.g., GABAB vs. non-GABAB effects) can arise from impurities or off-target interactions. Employ orthogonal assays:

- Receptor Binding Studies : Use radioligand displacement assays (e.g., [³H]-CGP54626 for GABAB).

- Functional Assays : Test inhibition of electrically induced contractions in guinea pig ileum to distinguish receptor-mediated vs. nonspecific effects .

- Analytical Rigor : Confirm compound purity via HPLC-MS and quantify enantiomeric excess to rule out confounding factors.

Q. How can solid-phase synthesis be optimized when incorporating this compound into peptide sequences?

Key optimizations include:

- Coupling Efficiency : Use HATU or PyBOP as coupling reagents with DIEA in DMF to enhance activation.

- Resin Swelling : Pre-swell CTC resin in DCM for 1 hour before Fmoc deprotection.

- Side Reactions : Add 0.1 M HOBt to suppress racemization during coupling . Monitor each step via Kaiser test or LC-MS to ensure complete deprotection and coupling.

Q. What analytical techniques are most effective for confirming structural integrity post-synthesis?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., 4-chlorophenyl integration at δ 7.2–7.4 ppm) and stereochemistry via NOESY .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₂₄H₂₃ClN₂O₄: calc. 439.1421) .

- Infrared Spectroscopy (IR) : Detect Fmoc carbonyl stretches (~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500 cm⁻¹) .

Q. How does the 4-chlorophenyl moiety influence interaction with biological targets?

The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability. In GABAB receptor homologues, it contributes to hydrophobic pocket interactions but may reduce selectivity if steric bulk disrupts key hydrogen bonds. For example, (R)-5-amino-3-(4-chlorophenyl)pentanoic acid showed 50-fold lower GABAB affinity than baclofen due to altered positioning . Computational docking (e.g., AutoDock Vina) can model these interactions to guide structural modifications.

Synthesis and Characterization

Q. What are critical intermediates in the synthesis of this compound?

Key intermediates include:

- N-Boc-protected piperidones : Synthesized via modified Barton-McCombie deoxygenation for stereochemical control .

- Fmoc-amino pentanoic acid precursors : Prepared using Fmoc-Cl in anhydrous THF with DMAP catalysis .

- Chlorophenyl-substituted alkenes : Introduced via Heck coupling or Suzuki-Miyaura cross-coupling for regioselective aryl attachment .

Q. How can racemization be minimized during Fmoc removal?

Racemization occurs under prolonged basic conditions. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.